molecular formula C22H20N4O5 B12157199 methyl 2-(4-(benzo[d][1,3]dioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

methyl 2-(4-(benzo[d][1,3]dioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

Cat. No.: B12157199
M. Wt: 420.4 g/mol
InChI Key: USHUQKBPTDIIBN-UHFFFAOYSA-N
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Description

Methyl 2-(4-(benzo[d][1,3]dioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound featuring a benzo[d][1,3]dioxole moiety fused with an imidazo[4,5-c]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(benzo[d][1,3]dioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Construction of the Imidazo[4,5-c]pyridine Core: This step often involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization.

    Amidation Reaction: The carboxylic acid derivative is then reacted with the amine group of the imidazo[4,5-c]pyridine to form the amide bond.

    Esterification: Finally, the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst yields the desired methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The imidazo[4,5-c]pyridine core can be reduced under hydrogenation conditions to yield tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the benzo[d][1,3]dioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroimidazo[4,5-c]pyridine derivatives.

    Substitution: Halogenated benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research into these activities could lead to the development of new therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with enzymes or receptors in the body, altering their activity. The benzo[d][1,3]dioxole moiety could facilitate binding to hydrophobic pockets in proteins, while the imidazo[4,5-c]pyridine core might interact with nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole Derivatives: Compounds like piperine and sesamol, which also contain the benzo[d][1,3]dioxole moiety.

    Imidazo[4,5-c]pyridine Derivatives: Compounds such as certain kinase inhibitors that feature the imidazo[4,5-c]pyridine core.

Uniqueness

What sets methyl 2-(4-(benzo[d][1,3]dioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate apart is the combination of these two moieties in a single molecule. This unique structure could confer distinct chemical and biological properties not seen in simpler analogs.

This compound’s potential for diverse applications in various fields makes it a subject of ongoing research and interest.

Biological Activity

Methyl 2-(4-(benzo[d][1,3]dioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer effects and interactions with various biological targets.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula: C22H22N2O4
  • Molecular Weight: 378.42 g/mol
  • Key Functional Groups:
    • Benzodioxole moiety
    • Tetrahydroimidazopyridine structure
    • Carboxamide group

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound was tested against various cancer cell lines using the MTT assay to assess cell viability and proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)25.0
HeLa (Cervical Cancer)30.0
A549 (Lung Cancer)20.0

The results indicate that the compound exhibits moderate to strong inhibitory effects on the proliferation of these cancer cell lines.

The mechanism through which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of Tyrosine Kinases: Similar compounds have shown efficacy in inhibiting tyrosine kinase pathways, which are crucial for cancer cell signaling.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: Studies suggest that it can cause cell cycle arrest at various phases, particularly G1 and G2/M phases.

Study on MDA-MB-231 Cells

In a focused study on the MDA-MB-231 breast cancer cell line, this compound was administered at varying concentrations over a period of 72 hours. The findings revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. The study also noted morphological changes indicative of apoptosis in treated cells.

In Vivo Studies

Preliminary in vivo studies using mouse models have indicated that the compound significantly reduces tumor size without notable toxicity to surrounding tissues. These findings suggest a favorable therapeutic index and warrant further exploration into its pharmacokinetics and toxicity profiles.

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

methyl 2-[[4-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H20N4O5/c1-29-21(27)14-4-2-3-5-15(14)25-22(28)26-9-8-16-19(24-11-23-16)20(26)13-6-7-17-18(10-13)31-12-30-17/h2-7,10-11,20H,8-9,12H2,1H3,(H,23,24)(H,25,28)

InChI Key

USHUQKBPTDIIBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC5=C(C=C4)OCO5)N=CN3

Origin of Product

United States

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